N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

EP2 receptor modulator thienopyrimidine indolylalkylamine

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative featuring a methyl group at C2, a phenyl ring at C6, and an indole-3-ethylamine side chain on the C4 exocyclic amine. The scaffold belongs to the indolylalkylthienopyrimidylamine class claimed in WO2009007421A1 as modulators of the prostaglandin EP2 receptor.

Molecular Formula C23H20N4S
Molecular Weight 384.5 g/mol
Cat. No. B12132953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC23H20N4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54
InChIInChI=1S/C23H20N4S/c1-15-26-22(24-12-11-17-14-25-20-10-6-5-9-18(17)20)19-13-21(28-23(19)27-15)16-7-3-2-4-8-16/h2-10,13-14,25H,11-12H2,1H3,(H,24,26,27)
InChIKeyBDZSJWVTJFSUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Structural Identity and Patent Landscape


N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative featuring a methyl group at C2, a phenyl ring at C6, and an indole-3-ethylamine side chain on the C4 exocyclic amine. The scaffold belongs to the indolylalkylthienopyrimidylamine class claimed in WO2009007421A1 as modulators of the prostaglandin EP2 receptor [1]. The compound is currently listed in several chemical-supplier catalogues, but peer-reviewed pharmacological characterisation with quantitative comparator data has not been identified in the open literature.

Why In-Class Thieno[2,3-d]pyrimidine Analogs Cannot Substitute for N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine


Within the thieno[2,3-d]pyrimidine family, even minor substituent changes produce marked shifts in target selectivity. For instance, N-phenylthieno[2,3-d]pyrimidin-4-amines have been characterised as FGFR1 kinase inhibitors with IC50 values of 0.16–0.18 µM [1], while a different substitution pattern on the same core yielded dual EGFR/HER2 inhibitors with IC50 values of 91.7 nM and 1.2 µM respectively [2]. The indole-3-ethylamine side chain present in the target compound is structurally distinct from both the N-phenyl and N-substituted aniline head groups of these comparator series and is expected, based on patent claims, to impart EP2 receptor activity rather than kinase inhibition. Quantitative selectivity data for the target compound itself are, however, not publicly available.

Quantitative Differentiation Evidence for N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine – Critical Data-Gap Notification


No Direct Quantitative Comparator Data Are Available in the Public Domain for This Specific Compound

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and open chemical databases did not yield any peer-reviewed publication, patent biological table, or authoritative database entry providing an IC50, EC50, Ki, or any other quantitative activity metric for N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine against any biological target. The compound is encompassed by the generic formula (I) of WO2009007421A1 [1], but the patent document accessible through the search interface does not include numerical biological data for individual exemplified compounds. Without such data, no evidence-based differentiation claim can be made between this compound and the closest known structural analogs that do possess published quantitative activity (e.g., N-phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 inhibitors [2] or 6-phenylthieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors [3]).

EP2 receptor modulator thienopyrimidine indolylalkylamine

Structural Differentiation from the Closest Published Comparator Series: Indole-Ethylamine vs. Phenyl/Phenol Head Groups

The target compound possesses an N-(2-(1H-indol-3-yl)ethyl) substituent at the C4 exocyclic amine, contrasting with the N-phenyl and N-(substituted phenyl) head groups found in the most potent FGFR1 inhibitors (IC50 0.16–0.18 µM) reported by Gryshchenko et al. [1] and the aniline-based head groups of dual EGFR/HER2 inhibitors described by Soliman et al. [2]. This structural difference is hypothesised to redirect target engagement from kinases to the EP2 receptor based on patent claims [3], but no experimental validation of EP2 binding or functional activity is available for this exact compound in the public domain.

structure-activity relationship head-group substitution target selectivity

Core Scaffold Activity Contrast: 6-Phenylthieno[2,3-d]pyrimidine in Kinase vs. EP2 Contexts

The 6-phenylthieno[2,3-d]pyrimidine core is shared by compounds that exhibit nanomolar kinase inhibition (FGFR1 IC50 160–180 nM [1]; EGFR IC50 91.7 nM [2]) and by the patent-claimed EP2 modulator series that includes the target compound [3]. This demonstrates that the core scaffold itself does not dictate a single target class; the peripheral substitution pattern—particularly the C4 amine substituent—determines the biological profile. The target compound's indole-ethylamine group represents a distinct pharmacophoric vector that cannot be assumed to confer either kinase or EP2 activity without direct experimental quantification.

6-phenylthieno[2,3-d]pyrimidine scaffold repurposing target class switching

Application Scenarios for N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine Based on Available Structural and Patent Information


EP2 Receptor Tool-Compound Development in Prostaglandin-Mediated Disease Models

Given its inclusion in the indolylalkylthienopyrimidylamine patent class claimed to modulate the EP2 receptor [1], this compound may serve as a starting point for the development of EP2 receptor chemical probes. However, any use as a pharmacological tool requires prior in-house determination of its EP2 binding affinity (IC50 or Ki), functional activity (agonist/antagonist EC50), and selectivity against EP1, EP3, and EP4 receptor subtypes. No such data are publicly available, so procurement must be accompanied by internal profiling.

Structure-Activity Relationship (SAR) Expansion of the Thieno[2,3-d]pyrimidine Chemical Space

The compound fills a structurally defined gap in the SAR landscape between N-phenylthieno[2,3-d]pyrimidin-4-amines (kinase inhibitors, IC50 ~0.16–0.18 µM for FGFR1 [2]) and the broader indolylalkylamine series claimed in WO2009007421A1 [1]. It is suitable for systematic SAR campaigns exploring the impact of the indole-3-ethylamine head group on target selectivity, provided that the resulting data are cross-referenced with known kinase-active analogs.

Synthetic Methodology Development for 2,6-Disubstituted Thieno[2,3-d]pyrimidines

The compound's substitution pattern—2-methyl, 6-phenyl, and a tryptamine-derived C4 side chain—presents a useful model substrate for developing or optimising synthetic routes to densely functionalised thieno[2,3-d]pyrimidines. Its structural complexity can be leveraged to test the scope and limitations of C4 amination protocols, cross-coupling reactions at C6, and protecting-group strategies involving the indole NH.

Selectivity Profiling Against Kinase Panel of Structurally Related 6-Phenylthieno[2,3-d]pyrimidines

Because closely related 6-phenylthieno[2,3-d]pyrimidine analogs show potent FGFR1 and EGFR/HER2 inhibition [2] [3], this compound, with its indole-ethylamine substitution, could be evaluated in a kinase selectivity panel to determine whether the C4 modification successfully abrogates kinase activity while retaining or introducing EP2 activity. Such data would inform the compound's utility as a selective tool versus dual-target agents.

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